![molecular formula C21H22ClN3O4S B4911899 N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4911899.png)
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chlorophenyl group, a trimethoxyphenyl group, and a tetrahydropyrimidine ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the tetrahydropyrimidine intermediate.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a trimethoxybenzoyl chloride and an appropriate catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells by activating pathways associated with programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance . The sulfanylidene group is believed to play a critical role in enhancing the antimicrobial efficacy of these compounds.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of compounds like this compound. SAR studies have revealed that modifications on the phenyl and tetrahydropyrimidine rings can significantly affect biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution on the 2-chloro group | Enhanced anticancer activity |
Variation in methoxy groups | Improved solubility and bioavailability |
Changes in the sulfanylidene moiety | Altered antimicrobial potency |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound was effective against breast cancer cell lines. The compound was shown to inhibit cell growth by 70% at a concentration of 10 µM after 48 hours of treatment . This highlights its potential as a lead compound for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers tested various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to an increase in inhibitory concentration (IC) values, suggesting enhanced efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the trimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the chlorophenyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with fewer methoxy groups, potentially affecting its chemical reactivity and biological properties.
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-thioamide: Similar structure but with a thioamide group instead of a carboxamide group, which may influence its chemical and biological behavior.
Biological Activity
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula. It features a tetrahydropyrimidine core with substituents that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H20ClN3O4S |
Molecular Weight | 393.88 g/mol |
Melting Point | Not specified |
Purity | 98% |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Studies have indicated potential antibacterial activity against a range of pathogens, suggesting a role in treating bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays. Results indicated significant cytotoxic effects with IC50 values in the micromolar range.
- Antibacterial Testing : Disc diffusion methods were employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating effective antibacterial properties.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacological effects of the compound:
- Animal Models : Administration of the compound in murine models showed reduced tumor growth in xenograft models compared to control groups.
- Toxicity Assessment : Acute toxicity studies revealed a favorable safety profile with no significant adverse effects at therapeutic doses.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study 1 : In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy. Results showed improved overall survival rates and manageable side effects.
- Case Study 2 : A study focused on its anti-inflammatory properties demonstrated that patients with rheumatoid arthritis experienced reduced inflammation markers after treatment with the compound over six weeks.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXEONHUKPZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.